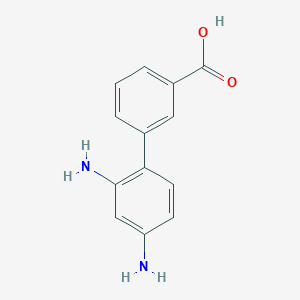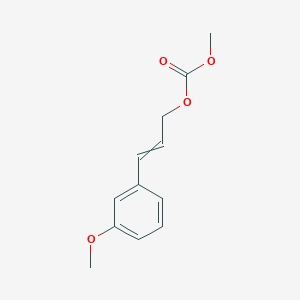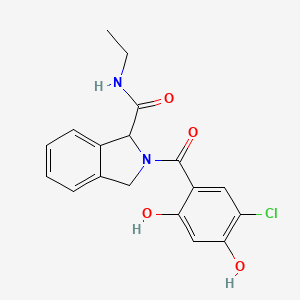
1H-Isoindole-1-carboxamide, 2-(5-chloro-2,4-dihydroxybenzoyl)-N-ethyl-2,3-dihydro-, (1R)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1-carboxamide, 2-(5-chloro-2,4-dihydroxybenzoyl)-N-ethyl-2,3-dihydro-, (1R) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoindole core, a carboxamide group, and a chlorinated dihydroxybenzoyl moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
The synthesis of 1H-Isoindole-1-carboxamide, 2-(5-chloro-2,4-dihydroxybenzoyl)-N-ethyl-2,3-dihydro-, (1R) typically involves multiple steps, including the formation of the isoindole core, introduction of the carboxamide group, and chlorination of the dihydroxybenzoyl moiety. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The dihydroxybenzoyl moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced products.
Substitution: The chlorine atom in the dihydroxybenzoyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Isoindole-1-carboxamide, 2-(5-chloro-2,4-dihydroxybenzoyl)-N-ethyl-2,3-dihydro-, (1R) has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways and targets.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mecanismo De Acción
The mechanism by which 1H-Isoindole-1-carboxamide, 2-(5-chloro-2,4-dihydroxybenzoyl)-N-ethyl-2,3-dihydro-, (1R) exerts its effects depends on its interaction with specific molecular targets and pathways. For example, it may inhibit or activate enzymes, bind to receptors, or modulate signaling pathways. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
When compared to other similar compounds, 1H-Isoindole-1-carboxamide, 2-(5-chloro-2,4-dihydroxybenzoyl)-N-ethyl-2,3-dihydro-, (1R) stands out due to its unique combination of functional groups and structural features Similar compounds may include other isoindole derivatives, carboxamides, and chlorinated dihydroxybenzoyl compounds
Propiedades
Fórmula molecular |
C18H17ClN2O4 |
|---|---|
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
2-(5-chloro-2,4-dihydroxybenzoyl)-N-ethyl-1,3-dihydroisoindole-1-carboxamide |
InChI |
InChI=1S/C18H17ClN2O4/c1-2-20-17(24)16-11-6-4-3-5-10(11)9-21(16)18(25)12-7-13(19)15(23)8-14(12)22/h3-8,16,22-23H,2,9H2,1H3,(H,20,24) |
Clave InChI |
QITRQXXSCAOQLZ-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1C2=CC=CC=C2CN1C(=O)C3=CC(=C(C=C3O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


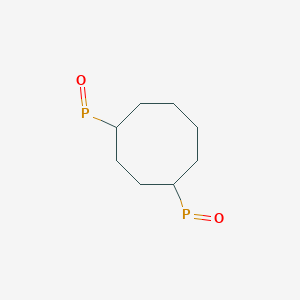
![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
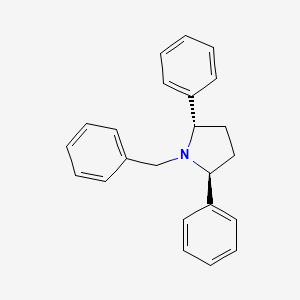
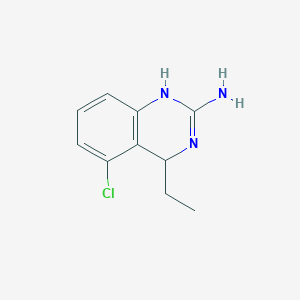
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)
![3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid](/img/structure/B12610458.png)

![4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610476.png)
![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)

![Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate](/img/structure/B12610488.png)
propanedinitrile](/img/structure/B12610496.png)
